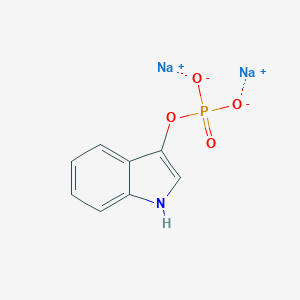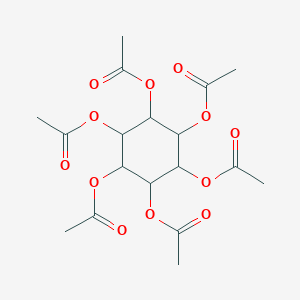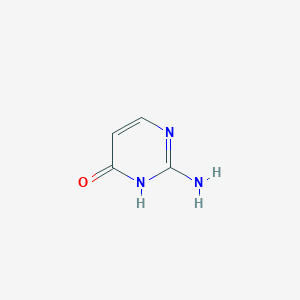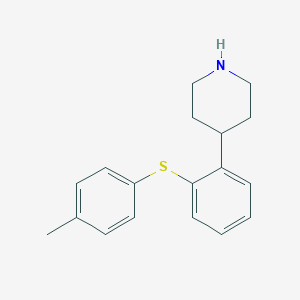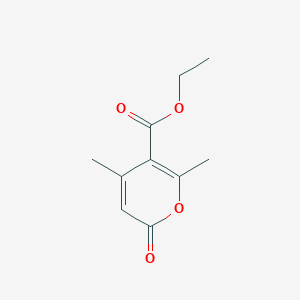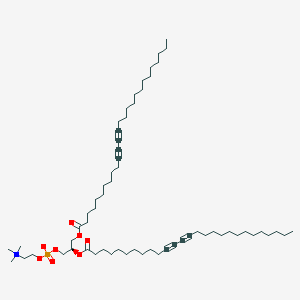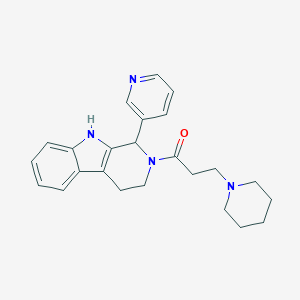
1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-2-(1-oxo-3-(1-piperidinyl)propyl)-1-(3-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-2-(1-oxo-3-(1-piperidinyl)propyl)-1-(3-pyridinyl)- is a chemical compound with a complex molecular structure that has been studied extensively for its potential applications in scientific research. This compound has been synthesized using various methods and has been shown to have a wide range of biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of 1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-2-(1-oxo-3-(1-piperidinyl)propyl)-1-(3-pyridinyl)- is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and receptors in the body, which may contribute to its anti-inflammatory and anti-tumor properties.
Biochemical And Physiological Effects
1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-2-(1-oxo-3-(1-piperidinyl)propyl)-1-(3-pyridinyl)- has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and receptors in the body, which may contribute to its anti-inflammatory and anti-tumor properties. It has also been shown to have antioxidant properties and to inhibit the growth of cancer cells.
Advantages And Limitations For Lab Experiments
One of the advantages of using 1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-2-(1-oxo-3-(1-piperidinyl)propyl)-1-(3-pyridinyl)- in lab experiments is its potential to inhibit the growth of cancer cells. However, one of the limitations is that its mechanism of action is not fully understood, which may make it difficult to design experiments that target specific pathways or receptors.
Future Directions
There are several future directions for the study of 1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-2-(1-oxo-3-(1-piperidinyl)propyl)-1-(3-pyridinyl)-. One direction is to further investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in combination with other compounds for the treatment of cancer. Additionally, further research is needed to fully understand its mechanism of action and to design experiments that target specific pathways or receptors.
In conclusion, 1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-2-(1-oxo-3-(1-piperidinyl)propyl)-1-(3-pyridinyl)- is a complex chemical compound that has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-proliferative properties and has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand its mechanism of action and to design experiments that target specific pathways or receptors.
Synthesis Methods
1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-2-(1-oxo-3-(1-piperidinyl)propyl)-1-(3-pyridinyl)- can be synthesized using various methods. One of the most common methods is the reaction of 2-aminopyridine with 3,4-dihydro-2H-pyrido[3,4-b]indole-1,5(4H,6H)-dione in the presence of a reducing agent such as lithium aluminum hydride. Another method involves the reaction of 2-aminopyridine with 3,4-dihydro-2H-pyrido[3,4-b]indole-1-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide.
Scientific Research Applications
1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-2-(1-oxo-3-(1-piperidinyl)propyl)-1-(3-pyridinyl)- has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-proliferative properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
119464-27-6 |
|---|---|
Product Name |
1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-2-(1-oxo-3-(1-piperidinyl)propyl)-1-(3-pyridinyl)- |
Molecular Formula |
C24H28N4O |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
3-piperidin-1-yl-1-(1-pyridin-3-yl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)propan-1-one |
InChI |
InChI=1S/C24H28N4O/c29-22(11-15-27-13-4-1-5-14-27)28-16-10-20-19-8-2-3-9-21(19)26-23(20)24(28)18-7-6-12-25-17-18/h2-3,6-9,12,17,24,26H,1,4-5,10-11,13-16H2 |
InChI Key |
QSBRTZBQSHLYRI-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCC(=O)N2CCC3=C(C2C4=CN=CC=C4)NC5=CC=CC=C35 |
Canonical SMILES |
C1CCN(CC1)CCC(=O)N2CCC3=C(C2C4=CN=CC=C4)NC5=CC=CC=C35 |
synonyms |
1,2,3,4-Tetrahydro-2-(1-oxo-3-(1-piperidinyl)propyl)-1-(3-pyridinyl)-9 H-pyrido(3,4-b)indole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



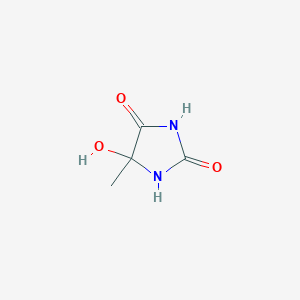
![9-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B43819.png)

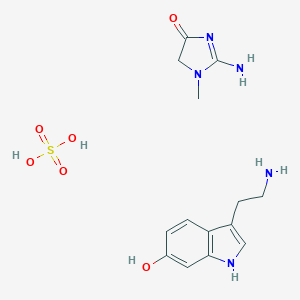
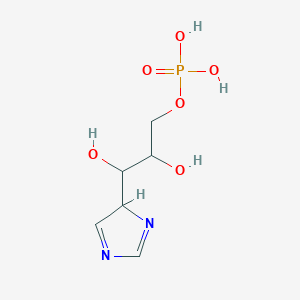
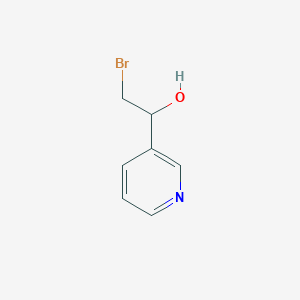
![(2S,5R)-Benzhydryl 3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide](/img/structure/B43831.png)
